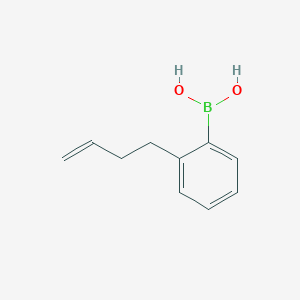

(2-(But-3-en-1-yl)phenyl)boronic acid

Descripción general

Descripción

(2-(But-3-en-1-yl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a but-3-en-1-yl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(But-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 1-bromo-2-(but-3-en-1-yl)benzene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: (2-(But-3-en-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents or organometallic compounds under palladium-catalyzed conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(2-(But-3-en-1-yl)phenyl)boronic acid has numerous applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism by which (2-(But-3-en-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate complexes. The boronic acid group can interact with diols and other Lewis bases to form stable cyclic boronate esters. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura coupling, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the but-3-en-1-yl group, making it less versatile in certain reactions.

(2-Methylphenyl)boronic acid: Contains a methyl group instead of the but-3-en-1-yl group, affecting its reactivity and applications.

(2-(But-3-en-1-yl)phenyl)boronic ester: The ester form of the compound, which has different solubility and reactivity properties.

Uniqueness: (2-(But-3-en-1-yl)phenyl)boronic acid is unique due to the presence of the but-3-en-1-yl group, which enhances its reactivity and allows for more diverse applications in organic synthesis and material science. This structural feature distinguishes it from other boronic acids and esters, providing unique advantages in specific chemical reactions and industrial processes.

Actividad Biológica

(2-(But-3-en-1-yl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, have been explored for their potential applications in anticancer therapies, enzyme inhibition, and as antibacterial agents. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Boronic acids are known to interact with various biomolecules through reversible covalent bonding, which can lead to significant biological effects. The mechanism often involves the formation of boronate esters with diols present in biological systems, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives can serve as effective anticancer agents. For instance, compounds with similar structures have shown promise as proteasome inhibitors and tyrosine kinase inhibitors. In a study analyzing a library of boronic acid derivatives, it was found that certain modifications significantly enhanced antiproliferative activity against various cancer cell lines, including LAPC-4 and PC-3 .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LAPC-4 | TBD |

| 5-Chloropyrazine derivative | LAPC-4 | 0.11 |

| Fluorinated derivative | PC-3 | 0.05 |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. For example, studies have shown that boronic acids can inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment .

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µM) |

|---|---|

| Dipeptidyl Peptidase IV | 0.5 |

| Butyrylcholinesterase | 3.12 |

| Acetylcholinesterase | 115.63 |

Antioxidant and Antibacterial Properties

In addition to anticancer properties, this compound exhibits significant antioxidant activity. Research indicates that boronic acids can scavenge free radicals effectively, contributing to their potential use in formulations aimed at reducing oxidative stress . Furthermore, antibacterial activity has been noted against various strains of bacteria, including Escherichia coli, making these compounds suitable candidates for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a series of boronic acid derivatives on cancer cell lines, demonstrating that structural modifications could drastically enhance their antiproliferative effects. The introduction of specific substituents was crucial for increasing selectivity towards cancer cells while minimizing toxicity to normal cells .

- Enzyme Inhibition : Another investigation focused on the inhibition of DPP-IV by boronic acids, revealing that certain derivatives displayed potent inhibitory activity with low IC50 values, suggesting their potential as therapeutic agents in managing diabetes .

Propiedades

IUPAC Name |

(2-but-3-enylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHNJPNOJSHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.